4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate
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Overview
Description
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate is a chemical compound with the molecular formula C15H12Cl2O3S3 and a molecular weight of 407.355 g/mol It is characterized by the presence of a dithiolan ring attached to a phenyl group, which is further connected to a dichlorobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 4-(1,3-Dithiolan-2-yl)phenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The dichlorobenzenesulfonate moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur-containing species.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The dithiolan ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds and modulation of protein function. Additionally, the dichlorobenzenesulfonate moiety can act as an electrophile, reacting with nucleophilic sites in biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzene-1-sulfonate
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyl)oxy-phenol
Uniqueness
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate is unique due to its combination of a dithiolan ring and a dichlorobenzenesulfonate moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate (CAS No. 298216-04-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C15H12Cl2O3S3, with a molecular weight of approximately 407.36 g/mol. The compound features a dithiolan ring and a dichlorobenzenesulfonate moiety, which contribute to its unique reactivity and biological activity.
Physical Properties:
- Density: 1.5 ± 0.1 g/cm³
- Boiling Point: 577.8 ± 50.0 °C at 760 mmHg
- Flash Point: 303.2 ± 30.1 °C
Synthesis
The synthesis of this compound typically involves the reaction of 4-(1,3-Dithiolan-2-yl)phenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine under anhydrous conditions to prevent hydrolysis .
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activities. The dithiolan ring's ability to interact with thiol groups in proteins may contribute to this property by disrupting microbial cellular functions.
Anticancer Activity
Studies have shown that derivatives of sulfonate compounds can exhibit significant anticancer properties. For instance, related compounds have been evaluated for their antiproliferative effects on various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
PIB-SO | HT-29 | X.X |
PIB-SO | M21 | X.X |
PIB-SO | MCF7 | X.X |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential effectiveness against cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- Formation of Disulfide Bonds: Interaction with thiol groups in proteins.
- Electrophilic Attack: The dichlorobenzenesulfonate moiety may act as an electrophile, reacting with nucleophilic sites in biomolecules.
This dual mechanism could lead to modulation of protein function and disruption of cellular processes critical for microbial survival and cancer cell proliferation .
Case Studies
-
Antiproliferative Activity in Cancer Research:
A study assessed the antiproliferative activity of various derivatives on human cancer cell lines (HT-29, M21, MCF7). Results indicated that specific modifications to the dithiolan structure enhanced cytotoxicity against these cells . -
Evaluation of Structure–Activity Relationships:
Research focused on evaluating how structural changes in sulfonate derivatives impact their biological activity. This study highlighted the importance of the dithiolan ring in enhancing the therapeutic profile of related compounds .
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dichlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3S3/c16-11-3-6-13(17)14(9-11)23(18,19)20-12-4-1-10(2-5-12)15-21-7-8-22-15/h1-6,9,15H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRXEVQSWPEPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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